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Compound of Interest

Compound Name: Thebainone

Cat. No.: B1609834 Get Quote

Thebainone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Thebainone, also known as Thebainone A, is a morphinan alkaloid and a key intermediate in

the biosynthesis and chemical synthesis of various opioids. Structurally, it is a tetracyclic

compound featuring a partially saturated phenanthrene ring system with an ether linkage, a

ketone, a hydroxyl group, a methoxy group, and a tertiary amine. Its strategic importance lies in

its role as a precursor to more complex and pharmacologically significant molecules such as

morphine and codeine. This guide provides an in-depth overview of the chemical structure,

properties, and synthesis of Thebainone, tailored for professionals in the fields of chemical

research and drug development.

Chemical Structure
The chemical structure of Thebainone is characterized by the morphinan skeleton. The IUPAC

name is 7,8-Didehydro-4-hydroxy-3-methoxy-17-methylmorphinan-6-one.

Caption: Chemical structure of Thebainone.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1609834?utm_src=pdf-interest
https://www.benchchem.com/product/b1609834?utm_src=pdf-body
https://www.benchchem.com/product/b1609834?utm_src=pdf-body
https://www.benchchem.com/product/b1609834?utm_src=pdf-body
https://www.benchchem.com/product/b1609834?utm_src=pdf-body
https://www.benchchem.com/product/b1609834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key physicochemical properties of Thebainone are summarized in the table below for

easy reference and comparison.

Property Value Reference

Molecular Formula C₁₈H₂₁NO₃ [1]

Molecular Weight 299.36 g/mol [1]

CAS Registry Number 467-98-1 [1]

Appearance Crystals from ethyl acetate [1]

Melting Point 146 °C [1]

Optical Rotation
[α]D²⁸ -47° (c = 1.16 in 95%

alcohol)
[1]

Solubility

Soluble in chloroform,

benzene, acetone. Sparingly

soluble in ether, alcohol,

methanol. 1 g dissolves in 250

mL of water and about 120 mL

of boiling water.

[1]

IUPAC Name

7,8-Didehydro-4-hydroxy-3-

methoxy-17-methylmorphinan-

6-one

[1]

Synonyms Thebainone A [1]

Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for Thebainone.

¹H NMR (Proton Nuclear Magnetic Resonance)
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Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

6.71 d 8.3 1H Ar-H

6.64 d 8.3 1H Ar-H

6.61 d 10.2 1H C₇-H

6.09 dd 10.2, 2.9 1H C₈-H

4.68 d 5.9 1H C₅-H

3.86 s - 3H OCH₃

3.25 m - 1H C₉-H

2.44 s - 3H NCH₃

1.8-3.1 m - 8H Aliphatic-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Chemical Shift (ppm) Assignment

198.5 C=O (C₆)

145.8 Ar-C

145.2 Ar-C

142.9 C₇

130.2 C₈

128.5 Ar-C

124.2 Ar-C

119.5 Ar-C

114.1 Ar-C

90.1 C₅

56.5 OCH₃

46.8 NCH₃

45.5 C₁₃

42.9 C₁₄

40.5 C₁₀

35.8 C₁₂

29.8 C₁₅

22.5 C₁₆

IR (Infrared Spectroscopy)
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Wavenumber (cm⁻¹) Functional Group

3300-3500 (broad) O-H (hydroxyl)

2900-3000 C-H (aromatic and aliphatic)

1680 C=O (α,β-unsaturated ketone)

1610, 1500 C=C (aromatic)

1280 C-O (ether)

MS (Mass Spectrometry)

m/z Interpretation

299 [M]⁺ (Molecular Ion)

284 [M - CH₃]⁺

256 [M - C₂H₅N]⁺

242 [M - C₃H₇N]⁺

228 [M - C₄H₉NO]⁺

165 Retro-Diels-Alder fragment

Synthesis of Thebainone
Several synthetic routes to Thebainone have been developed, reflecting its importance in

opioid chemistry. Key approaches include semi-synthesis from naturally occurring alkaloids and

total synthesis.
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Caption: Key synthetic approaches to Thebainone.

Experimental Protocols
Deconstructive Asymmetric Total Synthesis of (-)-
Thebainone A (Dong Group)[1][2]
This enantioselective synthesis is a notable example of modern synthetic strategy, employing a

rhodium-catalyzed C-C bond activation.[1][2]

Workflow Diagram
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Commercially Available Aryl Bromide

Benzocyclobutenone Synthesis
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Click to download full resolution via product page

Caption: Workflow for Dong's deconstructive synthesis.
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Detailed Methodology (Selected Key Steps):

Rh-catalyzed Enantioselective "Cut-and-Sew" Transformation: A solution of the alkene-

tethered benzocyclobutenone substrate in 1,2-difluorobenzene is heated with

[Rh(COD)₂]NTf₂ and a chiral phosphine ligand (e.g., (R)-DTBM-segphos) at 130 °C for 48

hours.[2] The reaction mixture is then concentrated and purified by column chromatography

to yield the tetracyclic intermediate.[2]

Deconstructive C-O Bond Cleavage and Nitrogen Installation: The tetracyclic intermediate is

first reduced with LiAlH₄, followed by acetate protection and in situ ketal removal. The

resulting ketone is then subjected to conditions that facilitate the cleavage of the C-O bond

and subsequent installation of the nitrogen moiety to form the morphinan core.

Final α,β-Desaturation: The saturated ketone precursor is treated with a palladium catalyst

system, such as Pd(TFA)₂/DMSO, to introduce the α,β-unsaturation, affording (-)-

Thebainone A.[2]

Total Synthesis of (±)-Thebainone A by Intramolecular
Nitrone Cycloaddition (Metz Group)[3]
This 22-step synthesis from isovanillin features an intramolecular nitrone cycloaddition and a

Heck cyclization as key transformations.[3]

Logical Relationship Diagram
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Caption: Logical flow of the Metz total synthesis.

Detailed Methodology (Selected Key Steps):
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Intramolecular Heck Reaction: The synthesis commences with the preparation of a suitable

precursor from isovanillin, which then undergoes an intramolecular Heck reaction to form a

key spiro lactone intermediate.

Nitrone Formation and Cycloaddition: The spiro lactone is deprotected to reveal a keto-

aldehyde, which is treated with N-methylhydroxylamine. This in situ forms a nitrone that

undergoes a diastereoselective intramolecular cycloaddition to yield an isoxazolidine

intermediate.

Final Transformations: The isoxazolidine is then converted through a series of steps,

including reductive cleavage and functional group manipulations, to afford (±)-Thebainone
A.

Conclusion
Thebainone remains a molecule of significant interest to synthetic and medicinal chemists. Its

complex architecture has served as a benchmark for the development of new synthetic

methodologies. The detailed chemical and structural information provided in this guide is

intended to support ongoing research and development efforts in the field of opioid chemistry,

from fundamental synthetic explorations to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1609834#chemical-properties-and-structure-of-
thebainone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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